molecular formula C24H26N2O4 B12493830 5-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoic acid

5-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoic acid

Cat. No.: B12493830
M. Wt: 406.5 g/mol
InChI Key: KMPCCLMOCSFPBR-UHFFFAOYSA-N
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Description

5-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoic acid is a complex organic compound known for its diverse applications in scientific research. This compound features a naphthalene ring substituted with an ethoxy group and a morpholine ring, making it a unique structure with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the ethoxy group. The morpholine ring is then attached through a series of nucleophilic substitution reactions. The final step involves the formation of the benzoic acid moiety under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biological pathways. This interaction is often mediated through non-covalent bonds, such as hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoic acid
  • 5-{[(2-Methoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoic acid
  • 5-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}-3-(morpholin-4-yl)benzoic acid

Uniqueness

What sets 5-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both the ethoxy group and the morpholine ring enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

5-[(2-ethoxynaphthalen-1-yl)methylamino]-2-morpholin-4-ylbenzoic acid

InChI

InChI=1S/C24H26N2O4/c1-2-30-23-10-7-17-5-3-4-6-19(17)21(23)16-25-18-8-9-22(20(15-18)24(27)28)26-11-13-29-14-12-26/h3-10,15,25H,2,11-14,16H2,1H3,(H,27,28)

InChI Key

KMPCCLMOCSFPBR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)CNC3=CC(=C(C=C3)N4CCOCC4)C(=O)O

Origin of Product

United States

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